REACTION_CXSMILES
|
[SH-:1].[C+4:2].[SH-:3].[SH-].[SH-].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[SH-:1].[C+4:7].[SH-:1].[SH-:1].[SH-:1].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[N:6]1([C:2]([SH:3])=[S:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1.2.3.4,6.7.8.9.10,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[C+4].[SH-].[SH-].[SH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[C+4].[SH-].[SH-].[SH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[C+4].[SH-].[SH-].[SH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[C+4].[SH-].[SH-].[SH-]
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 13°-27° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
will rise at least 15° C
|
Type
|
STIRRING
|
Details
|
To stir longer than 15 minutes
|
Type
|
CUSTOM
|
Details
|
is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt
|
Type
|
CUSTOM
|
Details
|
does not react with the piperidine
|
Type
|
WAIT
|
Details
|
held at 52°-56° C. for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
up to one hour
|
Duration
|
1 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[C+4].[SH-].[SH-].[SH-]
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1.N1(CCCCC1)C(=S)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |